N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic molecule. This compound integrates various functional groups including a thiadiazole ring, a quinoline derivative, and a benzamide moiety. The structural diversity contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Intermediate Compounds: : Initially, the synthesis involves preparing intermediate compounds such as 3,4-dimethoxybenzoyl chloride and 3,4-dihydroquinoline-2-one.
Coupling Reactions: : These intermediates then undergo a series of coupling reactions, primarily utilizing thionyl chloride for activation and condensation reactions facilitated by catalysts like triethylamine.
Cyclization Processes: : To construct the thiadiazole ring, cyclization of precursors in the presence of sulfur and hydrazine hydrate under reflux conditions is essential.
Industrial Production Methods
In an industrial setting, the production can be scaled up by utilizing automated synthesis reactors and continuous flow chemistry techniques to ensure high yields and purity while maintaining safety and efficiency. Solvent recovery systems and rigorous purification processes, such as crystallization and chromatography, are employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, affecting primarily the thiadiazole and quinoline rings, using agents like potassium permanganate.
Reduction: : Reduction of the carbonyl group in the quinoline derivative can be achieved using sodium borohydride.
Substitution: : Various substitution reactions, especially electrophilic aromatic substitution on the benzamide ring, can be performed using halogens or nitro groups under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Triethylamine, palladium on carbon.
Solvents: : Dichloromethane, ethanol, dimethylformamide.
Major Products
The major products from these reactions typically include modified versions of the original compound with altered functional groups, which can be analyzed using techniques like NMR and mass spectrometry to confirm structure.
Scientific Research Applications
Chemistry: : Utilized in the development of new synthetic pathways and as a building block for more complex molecules.
Biology: : Explored for its potential as an enzyme inhibitor and in the study of molecular interactions with proteins.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Applied in the production of specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, its quinoline derivative can intercalate with DNA, disrupting replication processes, while the thiadiazole moiety can chelate metal ions, affecting metalloprotein functions. The benzamide portion may enhance binding affinity and specificity to the target site.
Comparison with Similar Compounds
Compared to other thiadiazole and quinoline derivatives, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups that confer distinct reactivity and biological activity.
Similar Compounds
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole
3,4-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
2-(3,4-dimethoxybenzamido)-5-((quinolin-1-yl)thio)-1,3,4-thiadiazole
This compound’s versatility in various domains highlights its significance and potential for future research and industrial applications.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-29-17-10-9-15(12-18(17)30-2)20(28)23-21-24-25-22(32-21)31-13-19(27)26-11-5-7-14-6-3-4-8-16(14)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOMDAZJBKLQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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